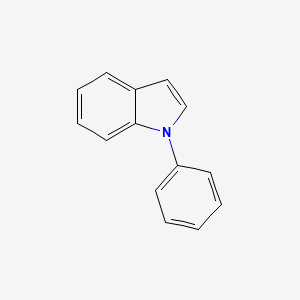

1-Phenyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFCBQMICVOSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185041 | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31096-91-0, 16096-33-6 | |

| Record name | 1H-Indole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Fischer Indole Synthesis of 1-Phenyl-1H-indole: Mechanism and Application

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This framework is a privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4][5] This technical guide provides an in-depth examination of the Fischer indole synthesis, with a specific focus on the mechanistic pathway to 1-Phenyl-1H-indole. This particular derivative serves as a crucial building block in medicinal chemistry and organic synthesis.[6] We will dissect the reaction mechanism from first principles, explore the critical role of reaction parameters, provide a validated experimental protocol, and discuss the implications for researchers in drug discovery and chemical development.

Introduction: The Enduring Relevance of the Indole Scaffold

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals like the anti-migraine triptans.[2][4] The ability to efficiently synthesize substituted indoles is therefore of paramount importance. The Fischer indole synthesis, which classically involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, offers a powerful and convergent route to this heterocyclic system.[1][7]

The target of this guide, this compound, features a phenyl substituent on the indole nitrogen. This modification significantly alters the electronic and steric properties of the indole core, making it a valuable synthon for more complex molecular architectures in pharmaceutical and materials science applications.[6] Understanding the nuances of its synthesis is critical for optimizing yield, purity, and scalability.

The Core Mechanism: A Step-by-Step Analysis

The synthesis of this compound via the Fischer methodology necessitates the use of an N-substituted hydrazine, specifically 1,1-diphenylhydrazine , and a suitable two-carbon carbonyl component, such as acetaldehyde . The reaction proceeds through a well-studied, multi-step sequence under acidic conditions.[2][8][9]

Step 1: Formation of the N,N-Diphenylhydrazone

The synthesis begins with the acid-catalyzed condensation of 1,1-diphenylhydrazine with acetaldehyde. This is a standard imine formation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N,N-diphenylhydrazone. This step can often be performed as a one-pot reaction where the hydrazone is not isolated.[1][3]

Step 2: Tautomerization to the Ene-hydrazine

The crucial prerequisite for the key rearrangement step is the tautomerization of the hydrazone to its ene-hydrazine isomer.[10] Acid catalysis is essential here, facilitating the protonation of the imine nitrogen and subsequent deprotonation at the α-carbon to form the C=C double bond of the enamine-like structure.[7] This step requires at least one hydrogen atom on the α-carbon of the original carbonyl compound.[3][10]

Step 3: The[6][6]-Sigmatropic Rearrangement

This is the heart of the Fischer indole synthesis and the rate-determining step of the reaction.[9][11] The ene-hydrazine, upon protonation, undergoes a concerted pericyclic transformation known as a[6][6]-sigmatropic rearrangement.[12][13] In this key step, the weak N-N sigma bond is broken, and a new, more stable C-C sigma bond is formed between the ortho-position of one phenyl ring and the terminal carbon of the ene system.[11] This electrocyclic reaction transiently disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.[2][3] The efficiency of this step is highly dependent on the electronic nature of the aryl ring; electron-donating groups accelerate the reaction, while electron-withdrawing groups hinder it.[7]

Step 4: Rearomatization

The non-aromatic di-imine intermediate immediately undergoes a proton transfer to regain the energetic stability of the aromatic ring.[7][12] This rapid tautomerization results in an aromatic diamine derivative.

Step 5 & 6: Intramolecular Cyclization and Ammonia Elimination

The final stages of the synthesis involve the formation of the five-membered pyrrole ring. The terminal amino group, now acting as a nucleophile, attacks the imine carbon in an intramolecular fashion to form a five-membered cyclic aminal.[7][9] Under the acidic reaction conditions, this aminal is unstable. Subsequent protonation of the second nitrogen atom facilitates the elimination of a molecule of ammonia (in this specific case, aniline, as one of the phenyl groups departs with the nitrogen), followed by a final deprotonation to yield the fully aromatic and stable this compound product.[2][12]

Mechanistic Summary Diagram

Caption: A logical workflow of the Fischer Indole Synthesis for this compound.

Experimental Protocol and Key Parameters

A self-validating protocol requires careful control over reaction conditions, as the Fischer indole synthesis is notoriously sensitive to the choice of acid catalyst, solvent, and temperature.[1]

Choice of Acid Catalyst

The selection of the acid catalyst is a critical decision that influences reaction rate and, in some cases, regioselectivity.[4][14] A variety of both Brønsted and Lewis acids have been successfully employed.

| Catalyst Type | Examples | Typical Conditions & Notes | Source(s) |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH | PPA is often used for higher-boiling point reactions. Acetic acid can serve as both catalyst and solvent.[15] | [1][2][14] |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | ZnCl₂ is the most common and versatile Lewis acid catalyst.[3] Can be milder and offer different selectivity compared to Brønsted acids. | [1][3][4] |

| Specialized Catalysts | Chiral Phosphoric Acids | Used in asymmetric versions of the synthesis to produce enantiomerically enriched products.[16] | [16] |

For the synthesis of this compound, a common and effective choice is polyphosphoric acid (PPA) or glacial acetic acid, which can drive the reaction to completion at elevated temperatures.[3][15]

Illustrative Experimental Workflow

Caption: A step-by-step visualization of the synthesis and purification process.

Detailed Laboratory Protocol

-

Reagents & Equipment: 1,1-Diphenylhydrazine, Acetaldehyde, Glacial Acetic Acid, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Thin-Layer Chromatography (TLC) apparatus, Standard work-up and purification glassware.

-

Procedure:

-

To a solution of 1,1-diphenylhydrazine (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine), add acetaldehyde (1.1 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

-

Monitor the reaction's progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours.[17]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing crushed ice and water, which will cause the crude product to precipitate.

-

Neutralize the aqueous mixture carefully with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until effervescence ceases.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

-

Trustworthiness: Side Reactions and Mitigation

The primary challenge in the Fischer indole synthesis is managing potential side reactions that can lower the yield and complicate purification.[1]

-

Incomplete Cyclization: Insufficient heat or reaction time can lead to the isolation of intermediate hydrazones or enamines. Mitigation involves ensuring the reaction goes to completion via TLC monitoring.

-

Rearrangement of Intermediates: Under harsh acidic conditions, intermediates can sometimes undergo alternative cyclizations or rearrangements, leading to isomeric byproducts.[1] Careful selection of the acid catalyst and temperature control is key.

-

Aldol Condensation: The carbonyl starting material (acetaldehyde) can potentially undergo self-condensation under acidic conditions. This is often mitigated by adding the aldehyde slowly or using it as the limiting reagent if the hydrazine is more valuable.

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its application to the synthesis of this compound demonstrates its adaptability for creating N-substituted indole scaffolds that are of high value to the pharmaceutical and chemical industries. A thorough understanding of its multi-step mechanism, particularly the pivotal[6][6]-sigmatropic rearrangement, and careful control over experimental parameters are essential for achieving high yields and purity. This guide serves as a foundational resource for scientists aiming to leverage this robust transformation in their research and development endeavors.

References

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16096-33-6, this compound. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

Gribble, G. (2021, January 4). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

Boruah, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Allen, C. F. H., & Wilson, C. V. (1951). The Fischer Indole Synthesis. Nature, 167, 835. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

ChemTube3D. (n.d.). Fischer indole synthesis -[6][6]-sigmatropic rearrangement. Retrieved from [Link]

-

ResearchGate. (2023, September 25). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

-

Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

-

Majumdar, K. C., & Mondal, S. (2009).[6][6]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. jk-sci.com [jk-sci.com]

- 13. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. scispace.com [scispace.com]

- 16. chemistryviews.org [chemistryviews.org]

- 17. impactfactor.org [impactfactor.org]

Technical Guide: Ullmann Condensation for 1-Phenyl-1H-indole Synthesis

Executive Summary

Context: The synthesis of 1-Phenyl-1H-indole (N-phenylindole) represents a fundamental challenge in heterocyclic chemistry: the formation of a C(sp²)–N bond between an electron-rich heterocycle (indole) and an unactivated aryl halide. While Palladium-catalyzed (Buchwald-Hartwig) amination is a viable alternative, the Copper-catalyzed Ullmann condensation remains the industrial and laboratory workhorse due to cost-efficiency and orthogonal functional group tolerance.

Objective: This guide provides a rigorous, field-validated technical framework for synthesizing this compound. We contrast the Classic Ligand-Free Protocol (robust but harsh) with the Modern Ligand-Accelerated Protocol (mild and chemoselective), providing the mechanistic insight required to troubleshoot and optimize these reactions in a drug discovery setting.

Part 1: Mechanistic Underpinnings

To control the reaction, one must understand the catalytic cycle. Unlike Pd-catalysis, which follows a distinct 0/+2 oxidation cycle, the Copper mechanism is more complex, often debated between a radical pathway and a Cu(I)/Cu(III) cycle. For ligand-accelerated systems, the Cu(I)/Cu(III) Oxidative Addition/Reductive Elimination model is the most predictive for optimization.

The Catalytic Cycle[1][2]

-

Ligation: The precatalyst (CuI) binds with the bidentate ligand (L) to form the active catalytic species [LCuI].

-

Nucleophilic Substitution (Base-Mediated): The indole N-H is deprotonated by the base (e.g., K₃PO₄), allowing the indolyl anion to displace the halide on the copper center, forming a Cu(I)-amido intermediate.

-

Oxidative Addition: The aryl halide (Ph-I) undergoes oxidative addition to the Cu(I) center, generating a transient high-energy Cu(III) species. Note: This is often the rate-determining step (RDS) in ligand-free systems.

-

Reductive Elimination: The C–N bond forms, expelling the product (this compound) and regenerating the active Cu(I) catalyst.

Caption: The catalytic cycle highlights the critical role of the ligand in stabilizing the Cu(III) intermediate, lowering the activation energy for oxidative addition.

Part 2: Critical Parameters & Optimization

Success depends on the interplay of four variables.

| Parameter | Recommendation | Mechanistic Rationale |

| Copper Source | CuI (99.9%) | Cu(I) is the active oxidation state. CuI is stable and soluble. Avoid Cu(II) salts unless a reducing agent is present. |

| Ligand | DMEDA or trans-1,2-cyclohexanediamine | Bidentate diamines prevent catalyst aggregation and stabilize the Cu(III) transition state. |

| Base | K₃PO₄ or Cs₂CO₃ | Must be strong enough to deprotonate indole (pKa ~16) but mild enough to prevent side reactions. Phosphate is preferred for functional group tolerance. |

| Solvent | Toluene or Dioxane | Non-polar/weakly polar aprotic solvents favor the tight ion pairing required for the concerted metallation step. |

Part 3: Optimized Experimental Protocols

Method A: Ligand-Accelerated Protocol (The "Gold Standard")

Best for: High value substrates, complex scaffolds, and temperature-sensitive groups.

Reagents:

-

Indole (1.0 equiv)

-

Iodobenzene (1.2 equiv)

-

CuI (5 mol%)[1]

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene (anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Solids Charge: Add CuI (5 mol%), Indole (1.0 equiv), and K₃PO₄ (2.0 equiv). Tip: Finely grind K₃PO₄ to increase surface area.

-

Evacuation: Evacuate and backfill with Argon (3 cycles) to remove O₂ (which oxidizes Cu(I) to inactive Cu(II)).

-

Liquids Charge: Syringe in Iodobenzene (1.2 equiv), the Ligand (20 mol%), and Toluene (concentration ~1M).

-

Self-Validation: The solution should turn a distinct blue-green or blue-purple color upon ligand addition, indicating complex formation.

-

-

Reaction: Seal the vessel and heat to 110°C for 12-24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Product (N-phenylindole) is typically less polar than indole.

-

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and copper residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Method B: Classic Ligand-Free Protocol (High Temperature)

Best for: Large scale, simple substrates, cost-sensitive production.

Reagents:

-

Indole (1.0 equiv)

-

Iodobenzene (1.5 equiv)

-

Cu powder (10 mol%) or CuBr

-

K₂CO₃ (2.0 equiv)

-

DMF or DMSO[2]

Workflow Differences:

-

Requires heating to 140-150°C .

-

Requires polar aprotic solvent (DMF) to solubilize the base without a phase transfer catalyst.

-

Risk:[3] Higher rate of hydrodehalogenation (reduction of Ph-I to Benzene) and lower functional group tolerance.

Part 4: Process Visualization & Logic

The following diagram illustrates the decision logic for selecting the correct protocol and the operational workflow for the Ligand-Accelerated method.

Caption: Decision tree for protocol selection based on substrate complexity and thermal stability.

Part 5: Data Comparison & Troubleshooting

Yield Comparison Table

Data aggregated from standard literature benchmarks for N-phenylation of Indole.

| Variable | Method A (Ligand: DMEDA) | Method B (Ligand-Free) |

| Temperature | 110°C | 140°C - 160°C |

| Time | 14 - 24 h | 24 - 48 h |

| Typical Yield | 90 - 98% | 60 - 75% |

| Side Products | Minimal (<2%) | Benzene (from Ph-I reduction), C-3 Arylation |

| Scope | Tolerates -CN, -COOR, -OMe | Limited tolerance |

Troubleshooting Guide (Self-Validating Systems)

-

Problem: Reaction Stalls at 50% Conversion.

-

Cause: Catalyst poisoning or oxidation of Cu(I) to Cu(II).

-

Diagnosis: Solution turns from blue/green to brown/black precipitate.

-

Fix: Add 10 mol% additional ligand and 2 mol% CuI under Argon flow. Ensure solvent is degassed.

-

-

Problem: C-3 Arylation Observed.

-

Cause: Electrophilic aromatic substitution pathway competing with N-arylation.

-

Fix: Switch to a bulkier ligand (e.g., trans-1,2-cyclohexanediamine) to sterically favor the N-site. Ensure base is strong enough (switch K₂CO₃ to K₃PO₄ or Cs₂CO₃).

-

-

Problem: Low Yield with Aryl Bromides.

-

Cause: Ar-Br is less reactive than Ar-I in oxidative addition.

-

Fix: Increase temperature to 120°C or switch to a more active ligand system like Phenanthroline.

-

References

-

Antilla, J. C., Klapars, A., & Buchwald, S. W. (2002). The Copper-Catalyzed N-Arylation of Indoles.[4][1][5][6][7][8] Journal of the American Chemical Society.[9][1] Link

-

Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of indoles and related nitrogen heterocycles.[4][1][5][6][7][8] Organic & Biomolecular Chemistry.[3][10][11] Link

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper: recent developments and future trends. Angewandte Chemie International Edition. Link

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. ijnrd.org [ijnrd.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-Phenyl-1H-indole: A Technical Guide

Introduction

1-Phenyl-1H-indole is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic and structural properties, conferred by the fusion of a benzene and a pyrrole ring with a phenyl substituent on the nitrogen atom, make it a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[4] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with its distinct aromatic systems, gives rise to a characteristic set of spectroscopic data. The numbering convention used for the indole ring is crucial for the assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, typically between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the anisotropic effects of the aromatic rings and the electron-donating nature of the indole nitrogen.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum:

The aromatic protons of the indole and phenyl rings exhibit distinct chemical shifts. The protons on the indole ring are generally found at slightly different fields compared to those on the N-phenyl ring due to the influence of the nitrogen atom and the fused ring system.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.85 | s | |

| H-2 | ~8.36 | s | |

| Indole H-4, H-5, H-6, H-7 | ~7.12-7.69 | m | |

| Phenyl H-2', H-3', H-4', H-5', H-6' | ~7.32-7.48 | m |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency. The assignments are based on typical values reported in the literature.[5]

The singlet-like appearance of H-2 and H-3 is a key feature, distinguishing them from the coupled protons of the benzene rings. The protons of the benzo part of the indole and the N-phenyl group often overlap, creating a complex multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

-

Instrument Setup: Utilize a broadband probe on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the data similarly to ¹H NMR, with the solvent peak used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the indole and phenyl rings resonate at distinct chemical shifts. The carbons attached to the nitrogen atom (C-2 and C-7a) and the ipso-carbon of the phenyl ring (C-1') are particularly deshielded.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~129.7 |

| C-3 | ~119.3 |

| C-3a | ~137.1 |

| C-4 | ~123.2 |

| C-5 | ~127.8 |

| C-6 | ~127.8 |

| C-7 | ~123.2 |

| C-7a | ~137.3 |

| C-1' | ~139.8 |

| C-2', C-6' | ~129.7 |

| C-3', C-5' | ~127.8 |

| C-4' | ~123.2 |

Note: These are approximate chemical shifts and can vary. The assignments are based on compiled data and predictive models.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic C-H and C=C bonds, as well as the C-N bond.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C stretching | Aromatic C=C |

| ~1315 | C-N stretching | Aromatic C-N |

| 750-700 | C-H out-of-plane bending | Monosubstituted and ortho-disubstituted benzene |

The absence of a significant N-H stretching band (typically around 3400 cm⁻¹) is a clear indication of the N-substitution in the indole ring. The spectrum is dominated by the characteristic absorptions of the two aromatic rings.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a prominent molecular ion peak [M]⁺ at m/z 193, corresponding to its molecular weight.[5][6] The fragmentation pattern is influenced by the stability of the indole and phenyl rings.

dot

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Common fragmentation pathways may include the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 192) and cleavage of the N-phenyl bond. The appearance of a fragment at m/z 77 is characteristic of a phenyl group.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. A combined analysis of NMR, IR, and MS data allows for an unambiguous confirmation of its structure. This information is crucial for quality control in synthetic processes and for understanding the chemical behavior of this important heterocyclic compound in various applications.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Supporting Information for: Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid. (n.d.).

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information - The Royal Society of Chemistry. (n.d.).

-

SpectraBase. (n.d.). 1-Phenylindole. In SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). Indole-2,3-dione, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Supporting Information - Wiley-VCH. (n.d.).

-

PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link]

Sources

1-Phenyl-1H-indole physical and chemical properties

Technical Whitepaper: 1-Phenyl-1H-indole

Physicochemical Characterization, Synthetic Architecture, and Reactivity Profile

Part 1: Executive Summary

This compound (CAS: 16096-33-6) represents a critical N-arylated indole scaffold bridging materials science and medicinal chemistry. Unlike its C-phenyl isomers (2- or 3-phenylindole), the N-phenyl substitution significantly alters the electronic landscape of the indole core, modulating its nucleophilicity and steric profile. This guide provides a rigorous technical analysis of its properties, validated synthetic protocols, and reactivity patterns, designed for researchers optimizing organic light-emitting diodes (OLEDs) or developing Bcl-2 protein inhibitors.

Part 2: Physicochemical Profile

The physical state of this compound is often a subject of ambiguity in commercial catalogs due to its tendency to supercool. While thermodynamically a low-melting solid, it frequently presents as a viscous liquid at room temperature in lesser purities or metastable states.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note |

| CAS Registry Number | 16096-33-6 | Primary identifier |

| Molecular Formula | C₁₄H₁₁N | |

| Molecular Weight | 193.25 g/mol | |

| Melting Point | 60–62 °C | Thermodynamic solid state; often supercools to liquid. |

| Boiling Point | 190 °C @ 20 mmHg | High thermal stability suitable for vacuum deposition. |

| Density | 1.05 – 1.12 g/mL | Varies by phase/temperature (20–25 °C).[1] |

| Refractive Index | High index relevant for optical applications. | |

| Solubility | DCM, Toluene, EtOAc, DMSO | Insoluble in water. |

| Appearance | White crystalline solid | Commercially often yellow/orange viscous liquid. |

Part 3: Synthetic Architecture

Synthesis of this compound requires overcoming the poor nucleophilicity of the indole nitrogen. Two primary methodologies dominate: the modern Palladium-catalyzed Buchwald-Hartwig amination (preferred for scale and scope) and the modified Ullmann coupling (preferred for cost-efficiency).

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination[2]

This protocol offers the highest yields under mild conditions, utilizing bulky phosphine ligands to facilitate the reductive elimination of the C-N bond.

-

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination, deprotonation by a strong base, and reductive elimination to release the N-arylated indole.

Experimental Protocol (Standardized):

-

Reagents: Indole (1.0 equiv), Bromobenzene (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), XPhos or BINAP (2-4 mol%), NaOtBu (1.4 equiv).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with Pd precursor, ligand, and base under Argon.

-

Add Indole and solvent; stir for 5 min to pre-complex.

-

Add Bromobenzene.

-

Heat to 100 °C for 12–18 hours.

-

Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

-

Method B: Ligand-Promoted Ullmann Coupling (Green Chemistry)

A robust, copper-catalyzed method utilizing amino acids as ligands to lower the activation energy compared to traditional Ullmann conditions.

-

Reagents: Indole, Iodobenzene, CuI (10 mol%), L-Proline (20 mol%), K₂CO₃, DMSO.

-

Conditions: 90–110 °C, 24 hours.

-

Advantage: Avoids expensive Pd catalysts; highly scalable for industrial batches.

Visualization: Pd-Catalyzed Synthesis Workflow

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of indole, highlighting the critical reductive elimination step facilitated by bulky ligands.

Part 4: Chemical Reactivity & Functionalization

The N-phenyl group exerts a dual influence: it sterically hinders the N1 position and inductively withdraws electron density, slightly deactivating the ring compared to free indole. However, the C3 position remains the nucleophilic hotspot.

Electrophilic Aromatic Substitution (EAS)

Despite the N-phenyl deactivation, the C3 position retains high electron density (enamine-like character).

-

Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields this compound-3-carbaldehyde exclusively.

-

Friedel-Crafts Acylation: Readily occurs at C3 using acid chlorides and AlCl₃.

Directed Lithiation (C2 Functionalization)

Direct deprotonation at C2 is difficult due to the low acidity of the C2-H bond. However, C2-lithiation can be achieved via:

-

Directing Groups: If a directing group is present at C3.

-

Halogen-Metal Exchange: Using 2-bromo-1-phenylindole with t-BuLi.

Visualization: Reactivity Map

Caption: Regioselectivity profile of this compound, contrasting the kinetically favored C3 electrophilic attack with the conditional C2 functionalization.

Part 5: Applications in Material Science & Pharma

Organic Electronics (OLEDs)

1-Phenylindole derivatives are ubiquitous in Hole Transport Layers (HTL) and host materials.

-

Mechanism: The N-phenyl moiety disrupts planar stacking (preventing crystallization) while maintaining high triplet energy (

), essential for phosphorescent OLEDs. -

Key Parameter: High glass transition temperature (

) and hole mobility (

Medicinal Chemistry

-

Bcl-2/Mcl-1 Inhibitors: The hydrophobic N-phenyl group fits into the p2 pocket of anti-apoptotic proteins (Bcl-2 family), serving as a scaffold for cancer therapeutics.

-

Antimicrobial Agents: C3-functionalized derivatives exhibit potency against S. aureus and E. coli.

References

-

TCI Chemicals. Product Specification: this compound (P2503).Link

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403–1406. Link

-

Ma, D., Cai, Q., & Zhang, H. (2003).[3] "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters, 5(14), 2453–2455. Link

-

Zhang, H., et al. (2017). "this compound derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors." Bioorganic & Medicinal Chemistry, 25(20), 5548-5556. Link

-

PubChem. Compound Summary: this compound (CID 182029).Link

Sources

Advanced Strategies for the One-Pot Synthesis of 1-Phenyl-1H-Indole Derivatives

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The Pharmacophore & The Challenge

The 1-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous 5-HT6 receptor antagonists, anti-inflammatory agents, and kinase inhibitors. While the indole ring itself is electron-rich, the N1-position is weakly nucleophilic (pKa ≈ 16 in DMSO) and sterically hindered by the C2 and C7 hydrogens.

Traditional methods for synthesizing 1-phenylindoles often involve harsh conditions (classical Ullmann condensation at >200°C) or multi-step cyclizations of pre-functionalized N-phenyl precursors (e.g., Fischer indole synthesis using N,N-diphenylhydrazine).

This guide focuses on the modern One-Pot C-N Cross-Coupling strategy. This approach allows for the direct, convergent functionalization of the parent indole with aryl halides, utilizing transition-metal catalysis to overcome the high activation energy barrier of the N-arylation bond formation.

Strategic Analysis: Selecting the Catalytic System

For the one-pot synthesis of this compound derivatives, two primary catalytic systems dominate the field. The choice depends on substrate sensitivity, cost, and scale.

| Feature | Method A: Copper-Catalyzed (Modified Ullmann) | Method B: Palladium-Catalyzed (Buchwald-Hartwig) |

| Primary Mechanism | Radical-nucleophilic substitution / OA-RE cycle | Oxidative Addition (OA) |

| Cost | Low (CuI is inexpensive) | High (Pd sources + Phosphine ligands) |

| Substrate Scope | Excellent for Aryl Iodides/Bromides | Excellent for Aryl Chlorides/Triflates & Steric bulk |

| Functional Group Tolerance | High (tolerates amines, alcohols) | Moderate (Lewis basic sites can poison catalyst) |

| Scalability | High (Kg scale feasible) | Low-to-Medium (Cost prohibitive at scale) |

| Key Limitation | Often requires higher temp (80-110°C) | Air/Moisture sensitivity of ligands |

Core Protocol: Copper-Catalyzed N-Arylation

The Industry Standard for 1-Phenylindole Synthesis

This protocol utilizes a diamine ligand to stabilize the Copper(I) species, preventing disproportionation and allowing the reaction to proceed at moderate temperatures (80–110°C) compared to the classical 200°C requirement.

Mechanistic Pathway

The reaction follows a catalytic cycle involving the formation of a cuprate complex. The diamine ligand is critical for solubilizing the copper salt and lowering the activation energy for the oxidative addition of the aryl halide.

Figure 1: Proposed catalytic cycle for the Cu-diamine catalyzed N-arylation of indoles.

Detailed Experimental Protocol

Target: Synthesis of this compound (10 mmol scale).

Reagents:

-

Indole (1.0 equiv, 1.17 g)

-

Iodobenzene (1.2 equiv, 1.35 mL)

-

Copper(I) Iodide (CuI) (5 mol%, 95 mg)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%, 158 µL) — Ligand

-

Potassium Phosphate (K₃PO₄) (2.0 equiv, 4.25 g) — Base

-

Toluene (10 mL, 1M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical for Reproducibility):

-

In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg).

-

Evacuate and backfill with Argon (3 cycles).

-

Add the ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine) and 2 mL of Toluene. Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms. Why: This ensures the active catalytic species is formed prior to substrate addition.

-

-

Substrate Addition:

-

Add Indole (1.17 g) and K₃PO₄ (4.25 g) to the tube.

-

Add the remaining Toluene (8 mL) and Iodobenzene (1.35 mL).

-

-

Reaction:

-

Seal the tube (Teflon screw cap).

-

Heat the reaction mixture to 110°C in an oil bath. Stir vigorously (>800 rpm).

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) after 12 hours. The spot for Indole (Rf ~0.4) should disappear, replaced by the less polar 1-Phenylindole (Rf ~0.7).

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Silica gel, 100-200 mesh).

-

Eluent: 100% Hexane gradient to 95:5 Hexane/EtOAc.

-

Expected Yield: 85–95% as a white crystalline solid or viscous oil.

-

Alternative Protocol: Palladium-Catalyzed C-N Coupling

For Chlorides and Sterically Hindered Substrates

When using aryl chlorides (cheaper) or electron-rich aryl halides that deactivate Cu-catalysts, Palladium is the superior choice.

Key Reagents:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

-

Ligand: bulky biaryl phosphines are essential. XPhos or t-BuXPhos are best-in-class for N-arylation of indoles.

-

Base: NaOtBu or K₃PO₄.

Protocol Summary:

-

Combine Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and Indole (1 equiv) in Toluene/t-BuOH (5:1).

-

Add Aryl Chloride (1.2 equiv) and NaOtBu (1.4 equiv).

-

Heat at 100°C for 4–8 hours.

-

Note: This reaction is strictly air-sensitive. Use a glovebox or rigorous Schlenk technique.

Troubleshooting & Optimization Workflow

If yields are low (<50%), follow this decision logic to identify the bottleneck.

Figure 2: Troubleshooting decision tree for optimizing N-arylation reactions.

Critical Parameters (The "Why"):

-

Solvent Polarity: In Cu-catalysis, DMF or DMSO can sometimes accelerate the reaction by stabilizing the ionic intermediates, but they also increase the rate of side reactions (oligomerization). Toluene is preferred for cleaner profiles.

-

Base Choice: Strong bases (NaH, NaOtBu) can deprotonate the indole too aggressively, leading to side reactions at C2/C3. K₃PO₄ is the "Goldilocks" base—strong enough to deprotonate the Cu-coordinated indole, but mild enough to tolerate functional groups.

-

Water: While "green" aqueous surfactant methods exist, trace water in organic solvent protocols often kills the active catalyst. Always use anhydrous solvents unless specifically using a surfactant-water protocol.

References

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

-

Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles.[3] Accounts of Chemical Research. [Link]

-

Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of nitrogen-containing heterocycles.[4][5][6][7][8] RSC Advances. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]

-

Panda, N. (2022).[8] Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ready synthesis of free N-H 2-arylindoles via the copper-catalyzed amination of 2-bromo-arylacetylenes with aqueous ammonia and sequential intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]

- 8. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Synthetic Routes of 1-Phenyl-1H-indole

Abstract

The 1-Phenyl-1H-indole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the antipsychotic drug sertindole.[1] The synthesis of this N-arylindole presents unique challenges that have spurred the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth review of the principal synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will traverse from classical methodologies to modern transition-metal-catalyzed reactions, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of N-Arylation

The direct formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the indole nitrogen is the most common and strategically important approach to synthesizing this compound.[1][2] Historically, this transformation was hampered by harsh reaction conditions, but the advent of transition-metal catalysis has revolutionized the field. The primary methods employed today can be broadly categorized into classical techniques and modern catalytic systems, with the latter offering milder conditions, broader substrate scope, and higher yields. This guide will focus on the most impactful of these strategies: the Ullmann Condensation, the Buchwald-Hartwig Amination, and emerging C-H activation techniques.

Classical Synthetic Approaches

Ullmann Condensation

The Ullmann condensation, first reported in the early 20th century, is a classical copper-catalyzed method for forming C-N bonds.[3][4] In its traditional form, the reaction involves coupling an aryl halide (e.g., iodobenzene) with indole in the presence of a stoichiometric amount of copper powder or a copper(I) salt at high temperatures (often >140 °C).[3]

Mechanism & Rationale: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the indole anion and subsequent reductive elimination to form the N-arylindole product.[4] The high temperatures are necessary to overcome the activation energy of the oxidative addition step.

Limitations: The primary drawbacks of the classical Ullmann reaction are the severe reaction conditions, the need for a large excess of the aryl halide, and often modest yields.[3] These factors limit its application to robust substrates and hinder its use in complex molecule synthesis. However, modern modifications using ligands like diamines or L-proline have enabled milder conditions and improved efficiency.[3][5]

Fischer Indole Synthesis

While the Fischer indole synthesis is a cornerstone of indole synthesis itself, its direct application to form this compound is less common as it builds the indole ring rather than performing a post-synthesis N-arylation.[6][7] The synthesis involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone or aldehyde.[6][7][8] To produce a 1-phenylindole directly, one would need to start with 1,1-diphenylhydrazine, which can be challenging to prepare and may lead to complex reaction mixtures. A more viable, albeit longer, route involves a sequential Fischer indolization followed by a separate N-arylation step.[1][9]

Modern Catalytic Approaches: The Power of Palladium and Copper

The development of palladium- and copper-based catalysts with specialized ligands has transformed N-arylation, allowing reactions to proceed under significantly milder conditions with greater functional group tolerance.[1][2][5]

Palladium-Catalyzed Buchwald-Hartwig Amination

Arguably the most powerful and versatile method for N-arylation is the Buchwald-Hartwig amination.[1][5][10] This palladium-catalyzed cross-coupling reaction provides an efficient route to this compound from indole and phenyl halides (chlorides, bromides, iodides) or triflates.[10]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, crucially, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[10] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst, while their electron-donating nature accelerates the rate-limiting oxidative addition step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the indole N-H. Common choices include sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄).[10] The choice of base can be critical for substrates with sensitive functional groups.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and intermediates.[3]

Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which provides a clear example of how ligand design directly influences catalytic efficiency.

Caption: Buchwald-Hartwig catalytic cycle for N-arylation.

A key advantage of this method is its broad scope. It tolerates a wide range of functional groups on both the indole and the aryl partner, making it highly valuable in drug discovery programs.[5] However, challenges can arise from competing C3-arylation, particularly with electron-rich indoles.[3]

Modern Copper-Catalyzed N-Arylation (Ullmann-Type)

Modern advancements have revitalized copper-catalyzed N-arylation, establishing it as a cost-effective and powerful alternative to palladium-based systems.[3][11][12] These reactions often proceed under much milder conditions than the classical Ullmann condensation, thanks to the use of specific ligands.

Causality of Experimental Choices:

-

Catalyst System: Copper(I) salts, such as CuI or Cu₂O, are the most common precursors.[3][9] The key innovation is the use of ligands, typically diamines (e.g., trans-1,2-cyclohexanediamine) or amino acids (e.g., L-proline), which solubilize the copper species and accelerate the reaction, allowing for lower temperatures.[3][5][13]

-

Base and Solvent: As with palladium catalysis, a base like K₃PO₄ or K₂CO₃ is necessary. Solvents can range from dioxane and toluene to more environmentally benign options like ethanol or even water under certain conditions.[1][3]

-

Ligandless Systems: Notably, recent developments have identified ligandless copper-catalyzed systems that are effective, particularly when promoted by microwave irradiation.[1][9] These protocols offer operational simplicity and align with green chemistry principles by sometimes using sustainable solvents like ethanol and requiring no exclusion of air or water.[1][9]

Emerging Synthetic Routes

The field continues to evolve, with new methods offering alternative synthetic disconnections.

-

C-H Activation: Direct C-H arylation is an emerging frontier that avoids the need for pre-functionalized starting materials (like aryl halides).[14][15][16] While C3-arylation of indoles is more common, methods for N-arylation via C-H activation are being developed, representing a highly atom-economical approach.[17]

-

Chan-Lam Coupling: This copper-catalyzed method utilizes arylboronic acids as the arylating agent, offering an alternative to aryl halides.[1][5] It often proceeds under mild, open-flask conditions.

Comparative Analysis of Key Methodologies

The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, cost, and scalability.

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Classical Ullmann | Cu powder or Cu(I) salts | >140 °C, neat or high-boiling solvent | Inexpensive metal catalyst.[3] | Harsh conditions, high catalyst loading, often low yields.[3] |

| Buchwald-Hartwig | Pd(0) / bulky phosphine ligand | 80-110 °C, Toluene/Dioxane, strong base | Broad scope, high yields, tolerates diverse functional groups, works with Ar-Cl/Br/I/OTf.[10] | Expensive catalyst/ligands, air-sensitive, potential for C-arylation side products.[3] |

| Modern Ullmann | Cu(I) / diamine or amino acid ligand | 90-110 °C, various solvents | Cost-effective, milder than classical Ullmann, good functional group tolerance.[3][11] | Can be slower than Pd-catalysis, ligand optimization may be required. |

| Ligandless Cu-cat. | Cu₂O or other Cu(I) source | Microwave, 100-150 °C, Ethanol | Operationally simple, no expensive/air-sensitive ligands, "green" solvent.[1][9] | May require microwave conditions, scope may be more limited than ligated systems. |

Detailed Experimental Protocols

A reliable protocol is self-validating. Below is a representative procedure for a Buchwald-Hartwig N-arylation, synthesized from literature examples.[10][18]

Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig synthesis.

1. Materials and Setup:

-

Reagents: Indole (1.0 mmol), Iodobenzene (1.1 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), Sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

-

Solvent: Anhydrous Toluene (5 mL).

-

Apparatus: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The entire setup must be maintained under an inert atmosphere (Argon or Nitrogen).

2. Procedure:

-

To the reaction flask, add indole, sodium tert-butoxide, and the XPhos ligand.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the Pd₂(dba)₃ catalyst, followed by anhydrous toluene and finally iodobenzene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 12-24 hours).

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.

Conclusion and Future Outlook

The synthesis of this compound has progressed significantly from the harsh conditions of classical Ullmann condensations to the highly efficient and versatile palladium- and copper-catalyzed methods of today. The Buchwald-Hartwig amination remains the gold standard for its broad applicability and high yields. Concurrently, modern copper-catalyzed protocols, especially ligandless microwave-assisted methods, offer a compelling combination of cost-effectiveness, operational simplicity, and improved environmental footprint.[1][9]

Future research will likely focus on further refining these catalytic systems to operate at lower temperatures, reducing catalyst loadings, and expanding the scope of C-H activation strategies to provide even more direct and sustainable routes to this important molecular scaffold.

References

- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing.

- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

- Recent Progress Concerning the N-Arylation of Indoles. Molecules.

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.

- Ullmann Reaction. Organic Chemistry Portal.

- Copper-Catalyzed N-Arylation of Indoles. Bentham Science Publishers.

- Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.

- Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate.

- Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate.

- Advance in C-H Arylation of Indoles. Chinese Journal of Organic Chemistry.

- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health.

- Fischer Indole Synthesis. Alfa Chemistry.

- (PDF) Copper-Catalyzed N-Arylation of Indoles. ResearchGate.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

- The copper-catalyzed N-arylation of indoles. PubMed.

- C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing.

- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter.

- Recent Progress Concerning the N-Arylation of Indoles. MDPI.

- Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.

- The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie.

- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.

- Fischer Indole Synthesis. Organic Chemistry Portal.

- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health.

- (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate.

- Fischer Indole Synthesis. YouTube.

Sources

- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 2. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. ore.exeter.ac.uk [ore.exeter.ac.uk]

- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advance in C-H Arylation of Indoles [sioc-journal.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. rsc.org [rsc.org]

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 1-Phenyl-1H-indole

This technical guide details the structural characterization, synthesis, and crystallographic logic of 1-Phenyl-1H-indole. It focuses on the critical steric interactions that define its non-planar geometry—a key feature for its application in optoelectronics and medicinal chemistry.

Executive Summary

This compound (CAS: 16096-33-6) is a pivotal N-aryl indole scaffold.[1] Unlike planar indole derivatives, the N-phenyl substitution introduces a critical steric clash between the phenyl ring and the indole core. This forces the molecule into a twisted conformation, disrupting extensive

This guide outlines the synthesis, crystallization protocols, and the structural logic derived from X-ray diffraction analysis.

Chemical Context & Synthesis Protocol

Obtaining single crystals suitable for X-ray diffraction requires high-purity material (>99%). The standard synthesis utilizes a modified Ullmann-type C-N coupling , avoiding the harsh conditions of traditional methods by using ligand-accelerated catalysis.

Optimized Synthesis Workflow

Reaction: Indole + Bromobenzene

| Parameter | Specification |

| Catalyst | CuI (Copper(I) Iodide) - 10 mol% |

| Ligand | L-Proline (20 mol%) - Promotes oxidative addition |

| Base | K₂CO₃ or KOH (2.0 equiv) |

| Solvent | DMSO or DMF (Polar aprotic is essential) |

| Temperature | 110°C - 150°C |

| Atmosphere | Inert ( |

Step-by-Step Protocol

-

Charge: In a dry Schlenk tube, combine Indole (1.0 equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Add: Syringe in Bromobenzene (1.2 equiv) and DMSO via septum.

-

Heat: Stir at 110°C for 24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

). -

Purification: Silica gel column chromatography (Eluent: 100% Hexane

5% EtOAc/Hexane). -

Result: White to off-white solid.

Crystallization Methodology

Growing diffraction-quality crystals of this compound relies on slow evaporation to allow the twisted molecules to pack efficiently without disorder.

Solvent Systems for Crystal Growth

| Method | Solvent System | Conditions | Crystal Habit |

| Slow Evaporation | Ethanol / Hexane (1:1) | Room Temp, parafilm with pinholes | Prisms/Blocks |

| Vapor Diffusion | DCM (inner) / Pentane (outer) | Closed chamber, 4°C | Colorless needles |

| Slow Cooling | Acetonitrile | 60°C | Large blocks |

Self-Validating Check:

-

Visual: Crystals must extinguish light sharply under a polarizing microscope.

-

Integrity: Crystals should not crumble immediately upon removal from mother liquor (indicates solvate stability).

Structural Analysis & Logic

The core value of the X-ray structure lies in the Torsion Angle .

The Steric Twist Mechanism

In a hypothetical planar state, the ortho-hydrogens of the phenyl ring would clash sterically with the H-2 and H-7 protons of the indole ring. To relieve this strain, the N-C bond rotates.

-

Indole Plane: Defined by atoms N1-C2-C3-C3a-C4-C5-C6-C7-C7a.

-

Phenyl Plane: Defined by the C1'-C6' ring.

-

Observed Torsion Angle: Typically 40°–60° in N-aryl indoles.

This twist renders the molecule chiral in a static conformation (atropisomerism), though it racemizes rapidly in solution. In the crystal lattice, it often crystallizes in centrosymmetric space groups (e.g.,

Graphviz Diagram: Structural Logic & Workflow

The following diagram illustrates the synthesis pathway and the structural causality of the twist.

Caption: Workflow from synthesis to structural definition, highlighting the steric clash that forces the characteristic twisted geometry.

Crystallographic Data Reporting Standards

When analyzing the dataset for this compound, the following parameters are standard for validation.

| Parameter | Typical Value / Range | Significance |

| Space Group | Centrosymmetric groups are common for racemates. | |

| Z (Formula Units) | 4 (Monoclinic) or 8 (Orthorhombic) | Indicates packing density. |

| R-Factor ( | < 0.05 (5%) | Indicates high agreement between model and data. |

| Goodness of Fit (S) | ~1.0 | Deviations indicate incorrect weighting or missed symmetry. |

| C-N Bond Length | 1.39 – 1.42 Å | Indicates single bond character with partial resonance. |

| Dihedral Angle | 45° ± 15° | Critical Parameter: Defines the degree of conjugation break. |

Implications for Research

-

OLEDs: The twisted structure prevents "concentration quenching." In planar molecules, flat stacking traps excitation energy non-radiatively. 1-Phenylindole's twist keeps molecules separated, preserving fluorescence efficiency.

-

Pharmacology: The non-planar shape allows the molecule to fit into hydrophobic pockets of enzymes (e.g., COX-2 or Kinases) that planar indoles cannot access.

References

-

Synthesis Protocol (Ullmann Coupling)

-

Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Heterocycles." Journal of the American Chemical Society.

-

-

Structural Analogs & Torsion Data

-

Liu, Y., et al. "2,3-Diphenyl-1-(phenylsulfonyl)indole." Acta Crystallographica Section E. (Demonstrates the ~76° twist in sulfonyl analogs).

-

-

General Indole Crystallography

-

Patented Synthesis Methods

-

"1-Phenylindole and preparation method thereof." Patent CN103554002B.

-

Sources

Methodological & Application

Advanced Strategies for the One-Pot Synthesis of 1-Phenyl-1H-Indole Derivatives

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The Pharmacophore & The Challenge

The 1-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous 5-HT6 receptor antagonists, anti-inflammatory agents, and kinase inhibitors. While the indole ring itself is electron-rich, the N1-position is weakly nucleophilic (pKa ≈ 16 in DMSO) and sterically hindered by the C2 and C7 hydrogens.

Traditional methods for synthesizing 1-phenylindoles often involve harsh conditions (classical Ullmann condensation at >200°C) or multi-step cyclizations of pre-functionalized N-phenyl precursors (e.g., Fischer indole synthesis using N,N-diphenylhydrazine).

This guide focuses on the modern One-Pot C-N Cross-Coupling strategy. This approach allows for the direct, convergent functionalization of the parent indole with aryl halides, utilizing transition-metal catalysis to overcome the high activation energy barrier of the N-arylation bond formation.

Strategic Analysis: Selecting the Catalytic System

For the one-pot synthesis of this compound derivatives, two primary catalytic systems dominate the field. The choice depends on substrate sensitivity, cost, and scale.

| Feature | Method A: Copper-Catalyzed (Modified Ullmann) | Method B: Palladium-Catalyzed (Buchwald-Hartwig) |

| Primary Mechanism | Radical-nucleophilic substitution / OA-RE cycle | Oxidative Addition (OA) |

| Cost | Low (CuI is inexpensive) | High (Pd sources + Phosphine ligands) |

| Substrate Scope | Excellent for Aryl Iodides/Bromides | Excellent for Aryl Chlorides/Triflates & Steric bulk |

| Functional Group Tolerance | High (tolerates amines, alcohols) | Moderate (Lewis basic sites can poison catalyst) |

| Scalability | High (Kg scale feasible) | Low-to-Medium (Cost prohibitive at scale) |

| Key Limitation | Often requires higher temp (80-110°C) | Air/Moisture sensitivity of ligands |

Core Protocol: Copper-Catalyzed N-Arylation

The Industry Standard for 1-Phenylindole Synthesis

This protocol utilizes a diamine ligand to stabilize the Copper(I) species, preventing disproportionation and allowing the reaction to proceed at moderate temperatures (80–110°C) compared to the classical 200°C requirement.

Mechanistic Pathway

The reaction follows a catalytic cycle involving the formation of a cuprate complex. The diamine ligand is critical for solubilizing the copper salt and lowering the activation energy for the oxidative addition of the aryl halide.

Figure 1: Proposed catalytic cycle for the Cu-diamine catalyzed N-arylation of indoles.

Detailed Experimental Protocol

Target: Synthesis of this compound (10 mmol scale).

Reagents:

-

Indole (1.0 equiv, 1.17 g)

-

Iodobenzene (1.2 equiv, 1.35 mL)

-

Copper(I) Iodide (CuI) (5 mol%, 95 mg)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%, 158 µL) — Ligand

-

Potassium Phosphate (K₃PO₄) (2.0 equiv, 4.25 g) — Base

-

Toluene (10 mL, 1M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical for Reproducibility):

-

In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg).

-

Evacuate and backfill with Argon (3 cycles).

-

Add the ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine) and 2 mL of Toluene. Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms. Why: This ensures the active catalytic species is formed prior to substrate addition.

-

-

Substrate Addition:

-

Add Indole (1.17 g) and K₃PO₄ (4.25 g) to the tube.

-

Add the remaining Toluene (8 mL) and Iodobenzene (1.35 mL).

-

-

Reaction:

-

Seal the tube (Teflon screw cap).

-

Heat the reaction mixture to 110°C in an oil bath. Stir vigorously (>800 rpm).

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) after 12 hours. The spot for Indole (Rf ~0.4) should disappear, replaced by the less polar 1-Phenylindole (Rf ~0.7).

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Silica gel, 100-200 mesh).

-

Eluent: 100% Hexane gradient to 95:5 Hexane/EtOAc.

-

Expected Yield: 85–95% as a white crystalline solid or viscous oil.

-

Alternative Protocol: Palladium-Catalyzed C-N Coupling

For Chlorides and Sterically Hindered Substrates

When using aryl chlorides (cheaper) or electron-rich aryl halides that deactivate Cu-catalysts, Palladium is the superior choice.

Key Reagents:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.

-

Ligand: bulky biaryl phosphines are essential. XPhos or t-BuXPhos are best-in-class for N-arylation of indoles.

-

Base: NaOtBu or K₃PO₄.

Protocol Summary:

-

Combine Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and Indole (1 equiv) in Toluene/t-BuOH (5:1).

-

Add Aryl Chloride (1.2 equiv) and NaOtBu (1.4 equiv).

-

Heat at 100°C for 4–8 hours.

-

Note: This reaction is strictly air-sensitive. Use a glovebox or rigorous Schlenk technique.

Troubleshooting & Optimization Workflow

If yields are low (<50%), follow this decision logic to identify the bottleneck.

Figure 2: Troubleshooting decision tree for optimizing N-arylation reactions.

Critical Parameters (The "Why"):

-